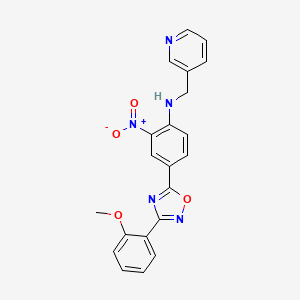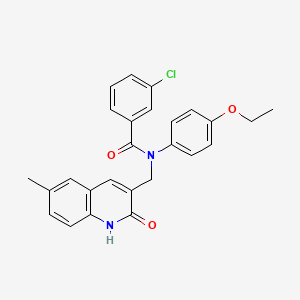
3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a quinoline derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves the inhibition of topoisomerase II activity, which leads to DNA damage and cell death. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that helps in the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects:
The compound has been shown to exhibit significant antitumor activity in various cancer cell lines, which suggests its potential as a promising anticancer agent. Additionally, it has been reported to induce cell cycle arrest in cancer cells and inhibit cell proliferation. The compound has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide in lab experiments include its potential as a promising anticancer agent and its ability to inhibit topoisomerase II activity. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
Future research on 3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide should focus on its potential applications in cancer therapy, including its efficacy in vivo and its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine its safety profile and potential side effects. The compound's antioxidant activity should also be further investigated to determine its potential as a therapeutic agent in other diseases.
Métodos De Síntesis
The synthesis of 3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been achieved using different methods, including the condensation reaction of 3-chlorobenzoyl chloride with 2-hydroxy-6-methylquinoline, followed by the reaction with 4-ethoxyaniline in the presence of a base. The final product is obtained by the reaction of the intermediate with benzyl chloride in the presence of a base.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. It has been reported to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and cell division.
Propiedades
IUPAC Name |
3-chloro-N-(4-ethoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-3-32-23-10-8-22(9-11-23)29(26(31)18-5-4-6-21(27)15-18)16-20-14-19-13-17(2)7-12-24(19)28-25(20)30/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKKSYRJILXZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

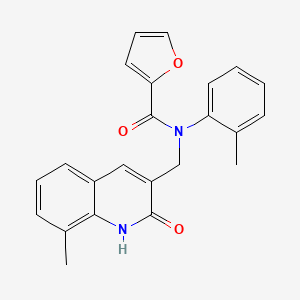

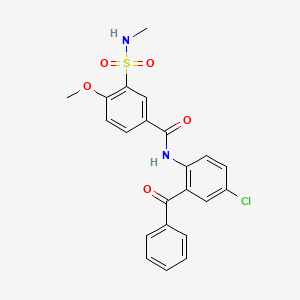

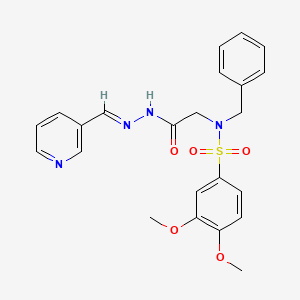
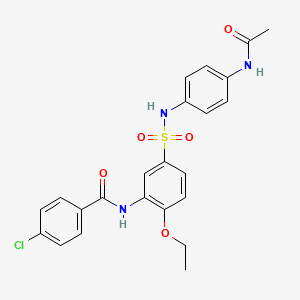
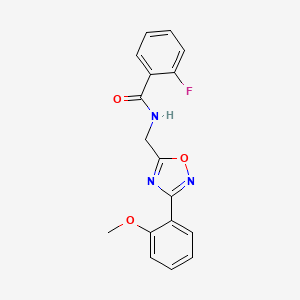

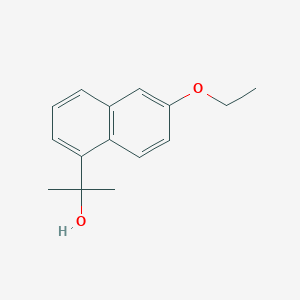
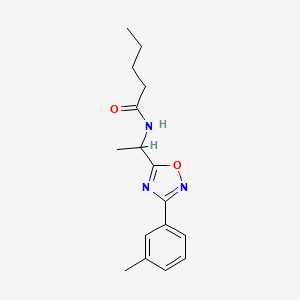
![3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7715543.png)
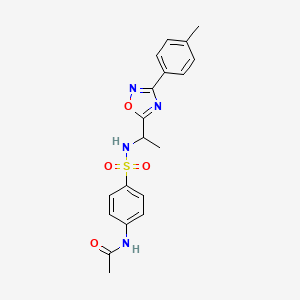
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]piperidine-3-carboxamide](/img/structure/B7715571.png)
